molecular formula C21H24N6O3 B10990861 N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B10990861
M. Wt: 408.5 g/mol
InChI Key: LJESKDFIWKOLRQ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The benzimidazole derivative is then reacted with a piperazine derivative. This step often involves nucleophilic substitution reactions where the benzimidazole nitrogen attacks an electrophilic carbon on the piperazine ring.

    Introduction of the Methoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions, where various functional groups can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Alcohols or amines derived from the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its target:

    Anticancer Activity: It may inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

    Antimicrobial Activity: It can disrupt bacterial cell wall synthesis or interfere with microbial DNA replication.

    Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Benzimidazol-2-ylamino)phenyl]amine: Another benzimidazole derivative with potential anticancer properties.

    N-[3-(Benzoxazol-2-ylamino)phenyl]amine: Similar structure but with a benzoxazole ring, showing different biological activities.

Uniqueness

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group, in particular, may enhance its ability to interact with biological targets compared to other similar compounds.

Properties

Molecular Formula

C21H24N6O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H24N6O3/c1-30-16-8-6-15(7-9-16)26-10-12-27(13-11-26)21(29)22-14-19(28)25-20-23-17-4-2-3-5-18(17)24-20/h2-9H,10-14H2,1H3,(H,22,29)(H2,23,24,25,28)

InChI Key

LJESKDFIWKOLRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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